molecular formula C9H10BrNO B1397138 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one CAS No. 1127499-07-3

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

货号: B1397138
CAS 编号: 1127499-07-3
分子量: 228.09 g/mol
InChI 键: VSECUINYDRVDMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS: 1127499-07-3) is a brominated pyridinone derivative featuring a cyclopropylmethyl substituent at the 1-position of the pyridin-2(1H)-one core. This compound is characterized by its molecular formula C₉H₁₀BrNO, molecular weight of 228.09 g/mol, and a purity of >95% . Its structural uniqueness lies in the cyclopropylmethyl group, which imparts steric and electronic effects that influence its physicochemical properties and biological interactions.

属性

IUPAC Name

4-bromo-1-(cyclopropylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSECUINYDRVDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the cyclopropylmethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridinone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone analogs.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridinones, oxidized derivatives, and reduced analogs, depending on the specific reaction conditions and reagents used.

科学研究应用

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The pyridin-2(1H)-one scaffold is highly modular, allowing diverse substituents to be introduced at the 1-position. Below is a comparison of key derivatives:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Properties/Applications Reference
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one Cyclopropylmethyl 228.09 1.43 (iLOGP) 2.38 (ESOL) High GI absorption, BBB permeability
4-Bromo-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one Trifluoropropyl 258.11 2.27 (SILICOS-IT) 0.29 (SILICOS-IT) Enhanced metabolic stability due to fluorine
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one 2-Methoxyphenyl 328.18 2.14 (XLOGP3) N/A Potential allosteric modulator activity
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one Tetrahydro-2H-pyran-4-yl 258.11 1.03 (MLOGP) N/A Increased steric bulk for receptor selectivity
4-Bromo-1-methylpyridin-2(1H)-one Methyl 188.02 0.62 (XLOGP3) 22.7 (Ali) Simpler structure, higher solubility

Key Observations :

  • Lipophilicity : The cyclopropylmethyl group (LogP 1.43) balances lipophilicity better than trifluoropropyl (LogP 2.27), making it suitable for central nervous system (CNS) targeting due to BBB permeability .
  • Solubility : Methyl and hydroxyethyl derivatives exhibit higher aqueous solubility (>20 mg/mL) compared to brominated analogs (<3 mg/mL) .
  • Steric Effects : Bulky groups (e.g., tetrahydro-2H-pyran-4-yl) may hinder binding in enzyme-active sites but improve selectivity .

生物活性

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridinones, characterized by the presence of a bromine atom at the 4-position and a cyclopropylmethyl substituent. This unique structure may enhance its interaction with biological targets, potentially leading to diverse pharmacological effects.

Property Value
Molecular Formula C₉H₈BrN₁O
Molecular Weight 227.07 g/mol
CAS Number 832735-58-7

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the cyclopropylmethyl group contributes to its reactivity and binding affinity, which are critical for its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, it has shown the ability to inhibit cell proliferation and induce apoptosis. For instance, at concentrations ranging from 1 to 10 µM, it significantly reduced cell viability in human cancer cell lines, indicating its potential as an anticancer agent .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on acute myeloid leukemia (AML) cells. The compound was tested at a concentration of 10 µM over four days. Results indicated a significant upregulation of CD11b expression, which is associated with differentiation in AML cells. The study concluded that this compound could serve as a lead for developing new treatments for leukemia .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound Name Structural Features Biological Activity
4-Bromo-1-(methyl)pyridin-2(1H)-oneMethyl group at the 1-positionModerate antimicrobial activity
4-Bromo-1-(ethyl)pyridin-2(1H)-oneEthyl group at the 1-positionLower cytotoxicity
4-Bromo-1-(propyl)pyridin-2(1H)-onePropyl group at the 1-positionSimilar activity profile

The cyclopropylmethyl group in our compound enhances steric and electronic properties compared to other derivatives, potentially leading to improved binding affinity and biological activity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one and its structural analogs?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridin-2(1H)-one precursors using brominated intermediates. For example, General Procedure F ( ) involves reacting a brominated pyridinone with a cyclopropylmethyl group under basic conditions, yielding a high-purity product (96% yield). Multi-parallel synthetic routes () starting from halogenated nicotinic acids (e.g., 2-chloro-4-fluoronicotinic acid) enable diversification at C-3 and C-4 positions. Bromine introduction at the 4-position is critical for subsequent cross-coupling reactions, as seen in analogs like 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one ().

Q. How is NMR spectroscopy and mass spectrometry used to characterize this compound?

  • Methodological Answer : Key structural features are confirmed via <sup>1</sup>H NMR (CDCl3) signals: aromatic protons (δ 7.00, d, J = 7.4 Hz; δ 6.83, d, J = 2.1 Hz) and cyclopropylmethyl protons (δ 5.66–5.78, m). Mass spectrometry (TOF ES+) confirms molecular weight (m/z 269.8 [M+H]<sup>+</sup>), while LC-MStR retention times (3.01 min) validate purity ( ). For analogs, HRMS and <sup>13</sup>C NMR are employed to resolve substituent effects ( ).

Advanced Research Questions

Q. What strategies improve the pharmacokinetic properties of pyridin-2(1H)-one derivatives, such as reducing P-glycoprotein (P-gp) efflux?

  • Methodological Answer : Reducing polarity by introducing less polar substituents (e.g., trifluoromethyl or aryl groups) lowers total polar surface area (tPSA), minimizing P-gp recognition. For instance, replacing a 3-cyanophenyl group with an N-phenyl moiety reduced tPSA from 99.3 Ų to 75.5 Ų, decreasing the efflux ratio from 25.0 to 0.8 (). Pharmacokinetic studies in rodents (Table 5, ) demonstrate improved oral bioavailability and metabolic stability via such modifications.

Q. How do structural modifications at the cyclopropylmethyl group influence biological activity?

  • Methodological Answer : The cyclopropylmethyl group enhances steric bulk and metabolic stability compared to smaller alkyl chains. In M1 muscarinic receptor modulators ( ), analogous substitutions (e.g., cyclohexylmethyl) improved allosteric binding affinity. Molecular dynamics simulations () suggest rigidification of the scaffold enhances target engagement (e.g., survivin inhibition). However, excessive bulk may reduce solubility, necessitating balanced substituent design.

Q. What contradictions arise in SAR studies when modifying C-3 and C-4 positions, and how are they resolved?

  • Methodological Answer : While C-3 polar groups (e.g., hydroxymethyl) enhance HIV-1 reverse transcriptase inhibition (), they increase tPSA and P-gp efflux. Conversely, C-4 bromine substitution enables cross-coupling (e.g., Suzuki reactions) but may reduce solubility. Resolution involves hybrid scaffolds (): combining C-4 bromine with C-3 nitro groups balances reactivity and bioavailability. Contradictions in potency vs. solubility are addressed via iterative medicinal chemistry cycles ().

Q. How are molecular dynamics (MD) simulations applied to design pyridin-2(1H)-one derivatives for enzyme targets?

  • Methodological Answer : MD simulations predict binding modes and stability. For survivin inhibitors (), rigid tricyclic cores (pyridinone fused with phenyl rings) were designed to stabilize hydrophobic interactions. In HIV-1 RT inhibitors (), simulations identified C-3 nitro groups as critical for hydrogen bonding with Lys101. Experimental validation via enzymatic assays (IC50 values) confirms computational predictions.

Q. What analytical challenges arise in quantifying reaction intermediates during synthesis?

  • Methodological Answer : Brominated intermediates (e.g., this compound) often exhibit low UV absorbance, complicating HPLC analysis. Solutions include derivatization with fluorescent tags or using LC-MS with ESI+ ionization ( ). Reaction monitoring via <sup>19</sup>F NMR (for fluorinated precursors, ) or inline IR spectroscopy improves yield optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。